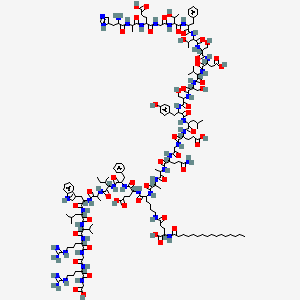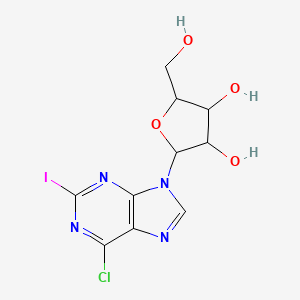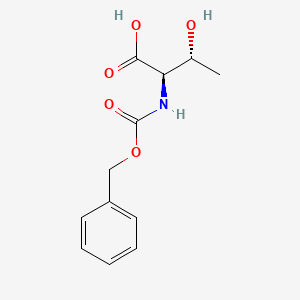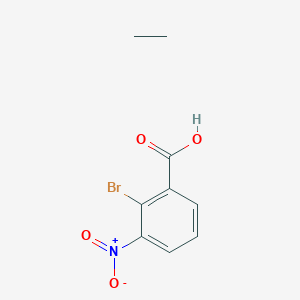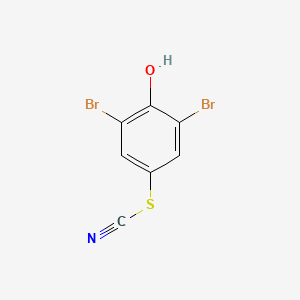
2,6-Dibromo-4-thiocyanatophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromo-4-thiocyanatophenol is an organic compound characterized by the presence of bromine and thiocyanate groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4-thiocyanatophenol typically involves the bromination of 4-thiocyanatophenol. The reaction is carried out in the presence of bromine and a suitable solvent, such as glacial acetic acid. The reaction conditions include maintaining a controlled temperature and ensuring the complete addition of bromine to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require efficient handling of bromine and thiocyanate reagents, along with appropriate safety measures to manage the exothermic nature of the reaction. The product is typically purified through crystallization or other separation techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dibromo-4-thiocyanatophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the thiocyanate group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include debrominated phenols, substituted phenols, and various oxidized derivatives.
Aplicaciones Científicas De Investigación
2,6-Dibromo-4-thiocyanatophenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential use in developing antimicrobial or antifungal agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 2,6-Dibromo-4-thiocyanatophenol involves its interaction with molecular targets through its bromine and thiocyanate groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that exert biological effects. The pathways involved include oxidative stress induction and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Dibromo-4-nitrophenol
- 2,6-Dibromo-4-methylphenol
- 2,6-Dibromo-4-fluoroaniline
Uniqueness
2,6-Dibromo-4-thiocyanatophenol is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C7H3Br2NOS |
|---|---|
Peso molecular |
308.98 g/mol |
Nombre IUPAC |
(3,5-dibromo-4-hydroxyphenyl) thiocyanate |
InChI |
InChI=1S/C7H3Br2NOS/c8-5-1-4(12-3-10)2-6(9)7(5)11/h1-2,11H |
Clave InChI |
FUBUWUGNRFLSDL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Br)O)Br)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


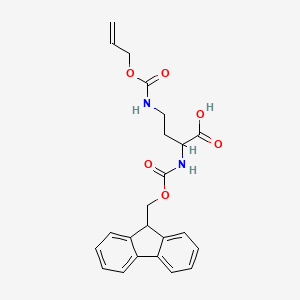
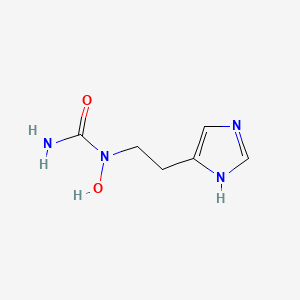
methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B12822738.png)

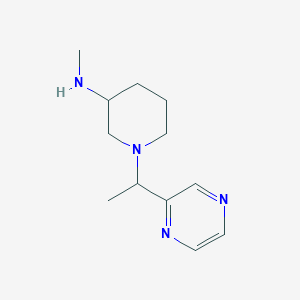
![(2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) sulfate;tetrabutylazanium](/img/structure/B12822757.png)
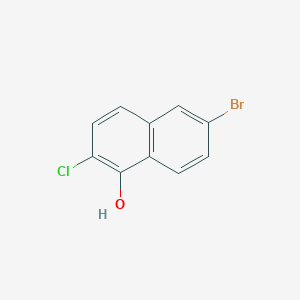
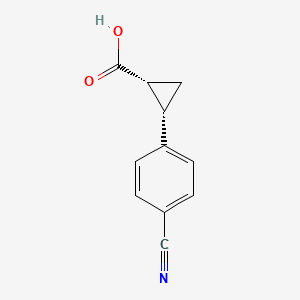
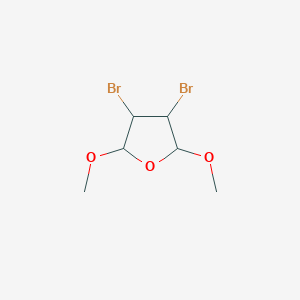
![2-(3-Methylbut-2-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B12822776.png)
